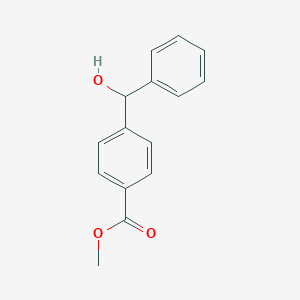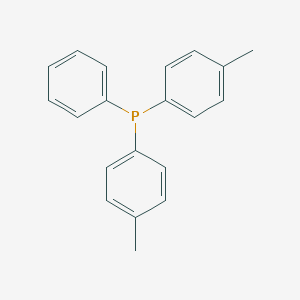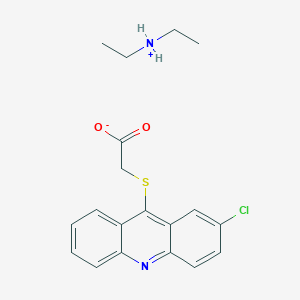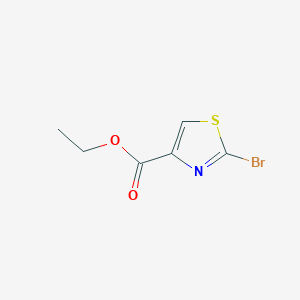
1-((Diethylamino)methyl)-2-(1-pyrrolidinyl)ethyl (2-butoxyphenyl)carbamate dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Diethylamino)methyl)-2-(1-pyrrolidinyl)ethyl (2-butoxyphenyl)carbamate dihydrochloride, commonly known as Boc-protected carbachol, is a chemical compound that has been widely used in scientific research for its various applications. It is a cholinergic agonist that acts on muscarinic and nicotinic receptors, and has been shown to have significant effects on biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Boc-protected carbachol has been used in a variety of scientific research applications, including neuroscience, pharmacology, and physiology. It has been shown to be a potent agonist of muscarinic and nicotinic receptors, and has been used to study the effects of cholinergic signaling on various physiological processes. Boc-protected carbachol has also been used to investigate the mechanisms of action of other drugs, including anticholinesterases and cholinergic antagonists.
Wirkmechanismus
Boc-protected carbachol acts as a cholinergic agonist, binding to muscarinic and nicotinic receptors and activating downstream signaling pathways. It has been shown to stimulate the release of acetylcholine from nerve terminals, and to increase the activity of cholinergic neurons in the brain. Boc-protected carbachol has also been shown to have direct effects on smooth muscle cells, causing contraction and relaxation depending on the receptor subtype activated.
Biochemical and Physiological Effects:
Boc-protected carbachol has a wide range of biochemical and physiological effects, including increased salivation, bronchoconstriction, and decreased heart rate. It has also been shown to have effects on the gastrointestinal tract, causing increased motility and secretion. Boc-protected carbachol has been used to study the effects of cholinergic signaling on various physiological processes, including memory, learning, and attention.
Vorteile Und Einschränkungen Für Laborexperimente
Boc-protected carbachol has several advantages for lab experiments, including its potency and selectivity for muscarinic and nicotinic receptors. It is also relatively stable and easy to synthesize. However, Boc-protected carbachol has limitations as well, including its short half-life and potential for off-target effects. It is important to carefully control for these factors in experimental design and interpretation.
Zukünftige Richtungen
There are several future directions for research on Boc-protected carbachol. One area of interest is the development of more selective agonists and antagonists for muscarinic and nicotinic receptors. Another area of research is the investigation of the role of cholinergic signaling in disease states, such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in exploring the use of Boc-protected carbachol as a therapeutic agent for various disorders, including asthma and gastrointestinal disorders.
Conclusion:
In conclusion, Boc-protected carbachol is a potent cholinergic agonist that has been widely used in scientific research for its various applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Boc-protected carbachol has significant potential for further research and development, and may have important implications for the treatment of various diseases and disorders.
Synthesemethoden
The synthesis of Boc-protected carbachol involves the reaction of 2-butoxyphenyl isocyanate with diethylamine, followed by the addition of pyrrolidine to form the desired compound. The Boc-protected carbachol is then obtained by reacting the compound with Boc-anhydride in the presence of a base. The final product is a white crystalline powder that is soluble in water and organic solvents.
Eigenschaften
CAS-Nummer |
105404-38-4 |
|---|---|
Molekularformel |
C22H39Cl2N3O3 |
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
[1-(diethylamino)-3-pyrrolidin-1-ylpropan-2-yl] N-(2-butoxyphenyl)carbamate;dihydrochloride |
InChI |
InChI=1S/C22H37N3O3.2ClH/c1-4-7-16-27-21-13-9-8-12-20(21)23-22(26)28-19(17-24(5-2)6-3)18-25-14-10-11-15-25;;/h8-9,12-13,19H,4-7,10-11,14-18H2,1-3H3,(H,23,26);2*1H |
InChI-Schlüssel |
DVUGMXTYVZSYBZ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCC2)CN(CC)CC.Cl.Cl |
Kanonische SMILES |
CCCCOC1=CC=CC=C1NC(=O)OC(C[NH+]2CCCC2)C[NH+](CC)CC.[Cl-].[Cl-] |
Synonyme |
[2-[(2-butoxyphenyl)carbamoyloxy]-3-(2,3,4,5-tetrahydropyrrol-1-yl)pro pyl]-diethyl-azanium dichloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



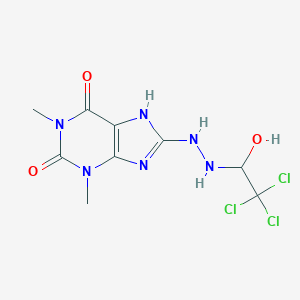
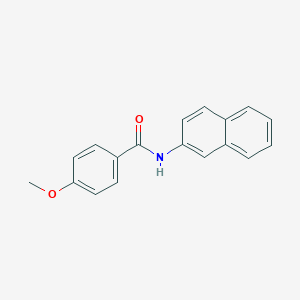
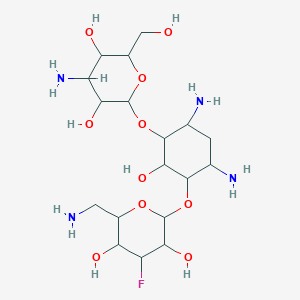

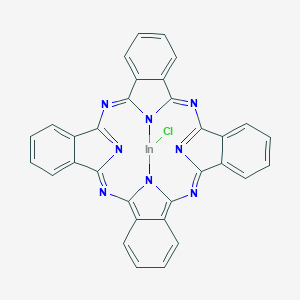
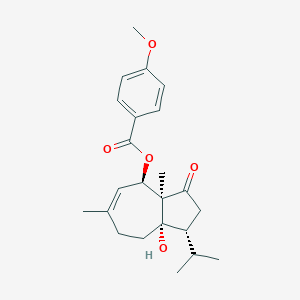
![2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one](/img/structure/B12228.png)
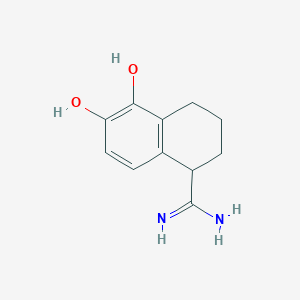
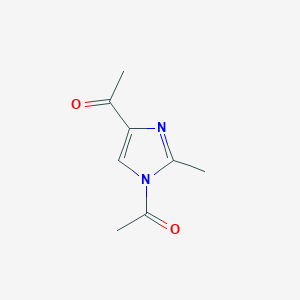
![13,26,39,52,53,55,56,57-Octaza-54lambda2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene](/img/structure/B12231.png)
